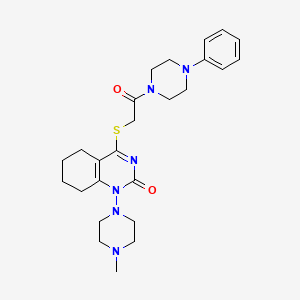

1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

1-(4-methylpiperazin-1-yl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O2S/c1-27-11-17-30(18-12-27)31-22-10-6-5-9-21(22)24(26-25(31)33)34-19-23(32)29-15-13-28(14-16-29)20-7-3-2-4-8-20/h2-4,7-8H,5-6,9-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDZGOUFQRUNKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a novel derivative belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it possesses a complex structure that contributes to its biological activity. The presence of piperazine rings and a thioether linkage are significant for its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. For instance, a study showed that related compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Table 1: Cytotoxicity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 4.36 | |

| Compound B | HCT116 | 18.76 | |

| 1-(4-methylpiperazin-1-yl)-4... | TBD | TBD | TBD |

Antimicrobial Activity

Quinazolines also exhibit antimicrobial properties. A related study indicated that compounds with similar structures demonstrated effective inhibition against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Anti-inflammatory Activity

Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

A notable case study involved the synthesis and evaluation of several quinazoline derivatives, including the compound . These derivatives were tested against different cancer cell lines and showed varying degrees of effectiveness. The study concluded that modifications in the piperazine moiety significantly influenced the biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds related to 1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exhibit significant antimicrobial activity. For instance, derivatives containing piperazine moieties have shown effectiveness against various bacterial strains through mechanisms that disrupt cellular processes. Studies have employed serial dilution methods to evaluate the minimum inhibitory concentrations (MICs) of these compounds against pathogens, demonstrating promising results comparable to established antibiotics .

CNS Activity

The compound has also been investigated for its potential neuroprotective effects. It is suggested that the piperazine component may enhance blood-brain barrier permeability, allowing for better central nervous system (CNS) targeting. Preclinical studies have indicated efficacy in models of cognitive impairment and neurodegenerative diseases such as Alzheimer's disease . The mechanism of action is believed to involve modulation of neurotransmitter systems and neuroinflammatory responses.

Treatment of Metabolic Disorders

One notable application is in the treatment of metabolic syndromes, including type 2 diabetes and obesity. Compounds with similar structural features have been reported to inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in glucocorticoid metabolism and fat accumulation . This inhibition can lead to improved insulin sensitivity and reduced body weight.

Cancer Therapy

Emerging studies suggest potential anticancer properties of this compound. The ability to induce apoptosis in cancer cells has been observed in vitro, particularly against certain types of leukemia and solid tumors . The mechanism may involve the activation of apoptotic pathways through receptor-mediated signaling.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Functional Comparisons

- Target Specificity: The target compound’s dual piperazine substituents may enhance binding to AChE compared to simpler quinazolinones (e.g., 5Fa1-5Fk11), which lack extended piperazine motifs . Unlike Chk1 inhibitors (e.g., compound 267), which target kinase pathways, this compound’s predicted AChE inhibition aligns with neurological applications .

- Pharmacokinetics: High water solubility (-5.513 log mol/L) and low BBB permeability differentiate it from fluorobenzylpiperazine derivatives (e.g., compounds 7–19), which are designed for CNS-penetrant kinase inhibition . Moderate CYP inhibition contrasts with arylpiperazine-pyrazolopyrimidinones (e.g., MK69), where metabolic interactions are less characterized .

- Therapeutic Potential: Anti-Alzheimer’s activity is shared with other quinazolinones (e.g., 4a-f), but its piperazine-rich structure may improve selectivity over off-target enzymes . Unlike anti-tubercular dihydroquinazolinones (e.g., 5Fa1-5Fk11), this compound lacks thiazole-thiophene groups critical for mycobacterial targeting .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.